molecular formula C15H10ClFN2O B580030 Desalkylflurazepam-d4 CAS No. 1286430-01-0

Desalkylflurazepam-d4

Cat. No.: B580030
CAS No.: 1286430-01-0
M. Wt: 292.731
InChI Key: UVCOILFBWYKHHB-RHQRLBAQSA-N
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Description

Desalkylflurazepam-d4 is intended for use as an internal standard for the quantification of desalkylflurazepam by GC- or LC-MS. Desalkylflurazepam is an active metabolite of several benzodiazepines, including flurazepam, flutoprazepam, fludiazepam, midazolam, and quazepam. This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

Nor-Flurazepam-d4, also known as Desalkylflurazepam-d4 or 7-Chloro-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Nor-Flurazepam-d4 binds to an allosteric site on GABA-A receptors . This binding potentiates the action of GABA on these receptors by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization . This results in an increase in inhibitory effects, leading to sedative and hypnotic effects .

Biochemical Pathways

The primary biochemical pathway affected by Nor-Flurazepam-d4 is the GABAergic system . By enhancing the effects of GABA, Nor-Flurazepam-d4 increases inhibitory neurotransmission, which can lead to sedation, muscle relaxation, anxiolytic effects, and anticonvulsant effects .

Pharmacokinetics

It is known that its parent compound, flurazepam, is rapidly absorbed from the gastrointestinal tract . Flurazepam is also rapidly metabolized and excreted primarily in the urine . It is likely that Nor-Flurazepam-d4 shares similar ADME properties.

Result of Action

The molecular and cellular effects of Nor-Flurazepam-d4’s action primarily involve the enhancement of GABAergic neurotransmission . This can lead to a range of effects, including sedation, muscle relaxation, reduction of anxiety, and prevention of seizures .

Action Environment

The action, efficacy, and stability of Nor-Flurazepam-d4 can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the GABA-A receptor genes could potentially influence the individual’s response to the drug . Additionally, factors such as diet, age, sex, and overall health status can also impact drug metabolism and efficacy

Biochemical Analysis

Biochemical Properties

Nor-Flurazepam-d4 plays a significant role in biochemical reactions, particularly in the context of its interactions with the gamma-aminobutyric acid A (GABA_A) receptor. This compound binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system . This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability . Nor-Flurazepam-d4 also interacts with various enzymes involved in its metabolism, including cytochrome P450 enzymes such as CYP3A4 .

Cellular Effects

Nor-Flurazepam-d4 exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving GABA_A receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the activation of GABA_A receptors by nor-Flurazepam-d4 can result in the downregulation of genes associated with excitatory neurotransmission and the upregulation of genes involved in inhibitory neurotransmission . Additionally, nor-Flurazepam-d4 can affect cellular metabolism by altering the balance of neurotransmitters and their metabolites .

Molecular Mechanism

The molecular mechanism of action of nor-Flurazepam-d4 involves its binding to the benzodiazepine site on the GABA_A receptor . This binding potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron and subsequent hyperpolarization . Nor-Flurazepam-d4 also interacts with cytochrome P450 enzymes, particularly CYP3A4, which are involved in its metabolism . This interaction can lead to the inhibition or activation of these enzymes, affecting the overall metabolic rate of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nor-Flurazepam-d4 can change over time due to its stability and degradation. Nor-Flurazepam-d4 is relatively stable when stored at -20°C and can maintain its integrity for up to three years . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical assays . Long-term studies have shown that nor-Flurazepam-d4 can have sustained effects on cellular function, particularly in terms of its modulation of GABA_A receptor activity .

Dosage Effects in Animal Models

The effects of nor-Flurazepam-d4 vary with different dosages in animal models. At low doses, nor-Flurazepam-d4 can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects . At higher doses, the compound can cause adverse effects such as respiratory depression and motor impairment . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse outcomes .

Metabolic Pathways

Nor-Flurazepam-d4 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP3A4 . These enzymes facilitate the oxidation and reduction of nor-Flurazepam-d4, leading to the formation of various metabolites . The major metabolites of nor-Flurazepam-d4 include hydroxy metabolites and glucuronides, which are excreted in the urine . These metabolic pathways can affect the overall metabolic flux and the levels of metabolites in the body .

Transport and Distribution

Nor-Flurazepam-d4 is transported and distributed within cells and tissues through various mechanisms. The compound is lipophilic, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues . Nor-Flurazepam-d4 can also interact with transporters and binding proteins that facilitate its movement within the body . This distribution pattern can influence the localization and accumulation of nor-Flurazepam-d4 in specific tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of nor-Flurazepam-d4 is primarily within the cell membrane and cytoplasm, where it interacts with GABA_A receptors . The compound can also be found in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes . These interactions and localizations are crucial for the compound’s activity and function, as they determine its accessibility to target receptors and enzymes .

Properties

IUPAC Name

7-chloro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCOILFBWYKHHB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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